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Compound of Interest

Compound Name: Hydroxy-PEG4-acid

Cat. No.: B1673974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG4-acid,

a heterobifunctional linker, in various bioconjugation techniques. The detailed protocols and

data presented herein are intended to guide researchers in the successful design and

execution of their experiments for applications ranging from antibody-drug conjugates (ADCs)

and PROTACs to nanoparticle functionalization and hydrogel formation.

Introduction to Hydroxy-PEG4-acid
Hydroxy-PEG4-acid is a versatile crosslinking reagent featuring a terminal hydroxyl (-OH)

group and a carboxylic acid (-COOH) group separated by a hydrophilic 4-unit polyethylene

glycol (PEG) spacer. This unique structure offers several advantages in bioconjugation:

Heterobifunctionality: The orthogonal reactive groups allow for the sequential and controlled

conjugation of two different molecules.

Hydrophilicity: The PEG spacer enhances the aqueous solubility of the resulting conjugate,

which is beneficial for biological applications and can help to reduce aggregation.[1]

Flexibility: The PEG chain provides a flexible spacer between the conjugated molecules,

which can be crucial for maintaining the biological activity of proteins or optimizing the

efficacy of constructs like ADCs and PROTACs.
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Defined Length: The monodisperse nature of the PEG4 linker ensures a consistent and

defined distance between the conjugated entities.[1]

Chemical Structure:

Table 1: Physicochemical Properties of Hydroxy-PEG4-acid

Property Value Reference

Molecular Weight 266.29 g/mol [2]

Molecular Formula C11H22O7 [2]

CAS Number 937188-59-5 [2]

Appearance Liquid

Purity >95%

Storage -20°C, desiccated

Applications and Protocols
Antibody-Drug Conjugate (ADC) Synthesis
Hydroxy-PEG4-acid is widely used as a non-cleavable linker in the synthesis of ADCs. The

carboxylic acid moiety is activated to react with primary amines (e.g., lysine residues) on the

antibody surface, while the hydroxyl group can be used for further modification if required,

though it's often the payload that is first attached to the linker.
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Linker-Payload Activation

Conjugation Purification & Characterization

Hydroxy-PEG4-acid + Payload EDC/NHS Activation

Activate Carboxyl Group

Conjugation ReactionAntibody Purification (HIC/SEC) Characterization (MS, HPLC) Final ADC

Click to download full resolution via product page

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This protocol describes the activation of the carboxylic acid group on a pre-formed Hydroxy-
PEG4-acid-payload conjugate and its subsequent reaction with an antibody.

Materials:

Hydroxy-PEG4-acid-payload conjugate

Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous

reactions

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

Quenching Buffer: 1 M Glycine or Tris, pH 7.5

Purification columns (e.g., Hydrophobic Interaction Chromatography - HIC, Size Exclusion

Chromatography - SEC)

Procedure:
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Activation of Linker-Payload:

Dissolve the Hydroxy-PEG4-acid-payload conjugate in Activation Buffer.

Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the linker-payload

solution.

Incubate the reaction for 15-30 minutes at room temperature.

Conjugation to Antibody:

Immediately add the activated linker-payload solution to the antibody solution. A common

starting point is a 5-10 fold molar excess of the linker-payload to the antibody.

Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with primary

amines.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching:

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by

consuming any unreacted NHS esters.

Incubate for 15 minutes at room temperature.

Purification:

Purify the ADC from unreacted linker-payload and other reagents using HIC or SEC.

For HIC, a typical mobile phase A would be 1.5 M ammonium sulfate in 25 mM potassium

phosphate pH 7.0, and mobile phase B would be 25 mM potassium phosphate pH 7.0 with

25% isopropanol. A linear gradient is used for elution.

Characterization:
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Determine the protein concentration using a BCA assay or by measuring absorbance at

280 nm.

Analyze the Drug-to-Antibody Ratio (DAR) using mass spectrometry (MS) or hydrophobic

interaction chromatography (HIC).

Table 2: Representative Quantitative Parameters for ADC Synthesis

Parameter Value Reference

Linker:Antibody Molar Ratio 5:1 to 20:1

EDC:Linker Molar Ratio 2:1 to 5:1

NHS:Linker Molar Ratio 2:1 to 5:1

Activation Time 15 - 30 minutes

Conjugation Time
1 - 2 hours at RT, or overnight

at 4°C

Quenching Time 15 minutes

Typical Average DAR 2 - 4

A common application of this technology is the development of ADCs targeting the HER2

receptor, which is overexpressed in various cancers. The antibody component (e.g.,

Trastuzumab) binds to the HER2 receptor, leading to internalization of the ADC. Inside the cell,

the payload (e.g., Monomethyl auristatin E - MMAE) is released and exerts its cytotoxic effect

by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
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HER2 Signaling Pathway and ADC Mechanism of Action.
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PROTAC Synthesis
Hydroxy-PEG4-acid is an ideal linker for creating Proteolysis Targeting Chimeras (PROTACs),

which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for

degradation. The flexibility and hydrophilicity of the PEG4 linker are critical for facilitating the

formation of a stable ternary complex between the target protein, the PROTAC, and the E3

ligase.

Step 1: Linker-Ligand 1 Synthesis Step 2: PROTAC Assembly

Purification & Characterization

Hydroxy-PEG4-acid Coupling Reaction 1

E3 Ligase Ligand

Linker-E3 Ligand Coupling Reaction 2

Target Protein Ligand

Purification (HPLC) Characterization (MS, NMR) Final PROTAC

Click to download full resolution via product page

General workflow for PROTAC synthesis.

This protocol provides a general guideline for a two-step synthesis of a PROTAC.

Materials:

Hydroxy-PEG4-acid

E3 ligase ligand with a reactive handle (e.g., amine or hydroxyl)

Target protein ligand with a reactive handle

Coupling reagents (e.g., HATU, DCC, EDC/NHS)

Anhydrous solvents (e.g., DMF, DCM)

Purification system (e.g., preparative HPLC)
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Characterization instruments (e.g., LC-MS, NMR)

Procedure:

Synthesis of Linker-Ligand 1 (e.g., Linker-E3 Ligase Ligand):

Dissolve the E3 ligase ligand and a slight molar excess of Hydroxy-PEG4-acid in an

anhydrous solvent.

Add the appropriate coupling reagents. For example, for an amide bond formation, use

EDC and NHS.

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

Purify the product by column chromatography.

PROTAC Assembly:

Dissolve the purified Linker-Ligand 1 and the target protein ligand in an anhydrous solvent.

Activate the remaining functional group on the linker (the hydroxyl group of the original

Hydroxy-PEG4-acid may need to be converted to a more reactive group first) or the

target protein ligand.

Add the appropriate coupling reagents and stir the reaction at room temperature.

Monitor the reaction by TLC or LC-MS.

Purification and Characterization:

Purify the final PROTAC molecule using preparative HPLC.

Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.

Table 3: Representative Quantitative Parameters for PROTAC Synthesis
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Parameter Value Reference

Ligand:Linker Molar Ratio 1:1 to 1:1.2

Coupling Reagent Excess 1.5 - 2.0 equivalents

Reaction Time 1 - 24 hours

Purification Method Preparative HPLC

Characterization LC-MS, NMR

Nanoparticle Surface Functionalization
The hydrophilic nature of Hydroxy-PEG4-acid makes it an excellent choice for functionalizing

the surface of nanoparticles, such as gold nanoparticles (AuNPs) or iron oxide nanoparticles

(IONPs). This PEGylation process can improve the stability of nanoparticles in biological

media, reduce non-specific protein binding, and increase their circulation time in vivo.

Linker Activation

Conjugation Purification & Characterization

Hydroxy-PEG4-acid Thiolation or Amination

Modify Hydroxyl Group

Conjugation ReactionNanoparticles (e.g., AuNPs) Centrifugation/Washing Characterization (DLS, TEM, UV-Vis) Functionalized Nanoparticles

Click to download full resolution via product page

Workflow for Nanoparticle Surface Functionalization.

This protocol describes the modification of the hydroxyl group of Hydroxy-PEG4-acid to a thiol

group for attachment to the surface of AuNPs.

Materials:
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Hydroxy-PEG4-acid

3-Mercaptopropionic acid

Dicyclohexylcarbodiimide (DCC)

4-(Dimethylamino)pyridine (DMAP)

Anhydrous Dichloromethane (DCM)

Citrate-stabilized Gold Nanoparticles (AuNPs)

Deionized (DI) water

Procedure:

Thiolation of Hydroxy-PEG4-acid:

Dissolve Hydroxy-PEG4-acid and 3-mercaptopropionic acid in anhydrous DCM.

Add DCC and a catalytic amount of DMAP to the solution.

Stir the reaction mixture under an inert atmosphere at room temperature for 24 hours.

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Evaporate the solvent to obtain the thiolated Hydroxy-PEG4-acid. Purify by column

chromatography if necessary.

Conjugation to AuNPs:

Add the thiolated Hydroxy-PEG4-acid to the citrate-stabilized AuNP solution.

Gently mix the solution and allow it to react for 12-24 hours at room temperature.

Purification:

Centrifuge the solution to pellet the functionalized AuNPs.
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Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of

choice.

Repeat the washing step three times to remove any unbound linker.

Characterization:

Characterize the functionalized AuNPs using Dynamic Light Scattering (DLS) to determine

the hydrodynamic diameter, Transmission Electron Microscopy (TEM) for size and

morphology, and UV-Vis spectroscopy to observe the shift in the surface plasmon

resonance peak.

Table 4: Representative Quantitative Parameters for AuNP Functionalization

Parameter Value Reference

DCC:Linker Molar Ratio 1.1:1

DMAP Amount Catalytic

Thiolation Reaction Time 24 hours

Conjugation Time 12 - 24 hours

Washing Steps 3 times

Hydrogel Formation
Hydroxy-PEG4-acid can be incorporated into hydrogel networks to introduce free carboxyl

groups, which can be used for further functionalization or to impart pH-responsive properties to

the hydrogel.

This protocol describes a general method for forming a hydrogel by crosslinking a thiol-

modified polymer with a PEG-based crosslinker, where Hydroxy-PEG4-acid can be

incorporated.

Materials:

A polymer with functional groups for crosslinking (e.g., thiol-modified hyaluronic acid)
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A PEG-based crosslinker (e.g., PEG-diacrylate)

Hydroxy-PEG4-acid (optional, for introducing carboxyl groups)

Photoinitiator (if using photocrosslinking)

Buffer solution (e.g., PBS)

Procedure:

Preparation of Precursor Solution:

Dissolve the thiol-modified polymer and the PEG-based crosslinker in a buffer solution.

If incorporating Hydroxy-PEG4-acid, it can be co-dissolved in the precursor solution. The

carboxylic acid can be activated later for further conjugation or left as is to provide pH

sensitivity.

Hydrogel Formation:

The crosslinking can be initiated through various mechanisms, such as Michael-type

addition between thiols and acrylates, or through photo-crosslinking in the presence of a

photoinitiator and UV light.

For Michael-type addition, simply mixing the precursor solutions will initiate gelation. The

gelation time can be tuned by adjusting the concentration and pH.

For photo-crosslinking, expose the precursor solution to UV light for a specified time.

Characterization:

The properties of the hydrogel, such as swelling ratio, mechanical strength, and

degradation rate, can be characterized using standard techniques.

Table 5: Factors Influencing PEG Hydrogel Properties
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Parameter Effect on Hydrogel Properties

PEG Molecular Weight

Higher MW generally leads to a larger mesh

size, higher swelling, and lower mechanical

strength.

Crosslinking Density
Higher density results in a smaller mesh size,

lower swelling, and higher mechanical strength.

Concentration of Polymer

Higher concentration generally leads to a

denser network and increased mechanical

strength.

Incorporation of Hydroxy-PEG4-acid
Can introduce pH-sensitivity and provide sites

for further functionalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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